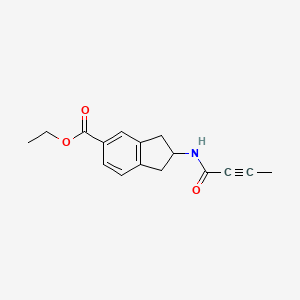
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a bromine atom, a propionyl group, a tetrahydroquinoline moiety, and a furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the precursor molecule.
Acylation: Addition of the propionyl group through an acylation reaction.
Cyclization: Formation of the tetrahydroquinoline ring.
Furan Ring Formation: Incorporation of the furan ring into the structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the tetrahydroquinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the propionyl moiety.
Substitution: The bromine atom can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while substitution could result in a variety of substituted furamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
If the compound exhibits significant biological activity, it could be explored as a lead compound for drug development.
Industry
In industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-furamide: Lacks the tetrahydroquinoline and propionyl groups.
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide: Lacks the bromine atom.
5-bromo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide: Contains a benzamide group instead of a furan ring.
Uniqueness
The unique combination of the bromine atom, propionyl group, tetrahydroquinoline moiety, and furan ring in 5-bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide may confer specific chemical and biological properties that are not present in similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-16(21)20-9-3-4-11-10-12(5-6-13(11)20)19-17(22)14-7-8-15(18)23-14/h5-8,10H,2-4,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGVEGUJYDEPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2856135.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)
![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)

![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![2-[3'-(3,4-difluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2856150.png)
![3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2856151.png)

![2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetic acid](/img/structure/B2856154.png)
